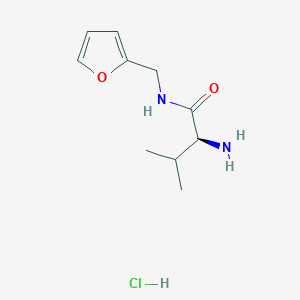

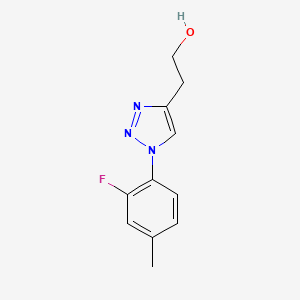

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives are a group of compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They have widespread applications in various fields such as therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

Furan derivatives can be synthesized through various methods. For instance, 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives can be synthesized through hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules.Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The mechanism of this reaction involves a series of protonation, attack of methanol on the carbonyl group, and acetal cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, spectroscopic techniques can provide information about the compound’s structure and vibrational properties .科学的研究の応用

Antimicrobial Activity

A study conducted by Arora, Saravanan, Mohan, and Bhattacharjee (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial activity. This compound, related to (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride, demonstrated promising antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Anticonvulsant and Pain-Attenuating Properties

King et al. (2011) explored primary amino acid derivatives of (R)-N'-benzyl 2-amino-3-methylbutanamide, a compound similar to the one , revealing its potent anticonvulsant and pain-attenuating properties in animal models. This indicates its potential application in neurological disorder treatments (King et al., 2011).

Gastroprotective Substance Synthesis

Photodegradation Studies in Pharmaceuticals

Katsura et al. (2015) identified photodegradation products of furosemide, a pharmaceutical compound, which included derivatives structurally akin to (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride. This research is significant in understanding the stability and degradation pathways of similar pharmaceutical compounds (Katsura et al., 2015).

Environmental Impact of Photo-Oxidation

Alvarez et al. (2009) investigated the environmental implications of the photo-oxidation of furan derivatives, which are structurally related to the compound . This research contributes to understanding the environmental impact of similar compounds when subjected to photo-oxidation (Alvarez et al., 2009).

Maillard Reaction in Food Chemistry

Hofmann (1998) studied the Maillard reaction in food chemistry, involving compounds such as furan derivatives. These studies are crucial in understanding the formation of flavor and color compounds in food, which can involve structures similar to (2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride (Hofmann, 1998).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8;/h3-5,7,9H,6,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVCSSLHSCBEOV-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CO1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N-(furan-2-ylmethyl)-3-methylbutanamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)

![4-chloro-3-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2634222.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)

![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)